molecular formula C8H6IN3 B13678271 5-(2-iodophenyl)-1H-1,2,4-triazole

5-(2-iodophenyl)-1H-1,2,4-triazole

Cat. No.: B13678271
M. Wt: 271.06 g/mol
InChI Key: WKWAYKQEHDSJCZ-UHFFFAOYSA-N
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Description

5-(2-iodophenyl)-1H-1,2,4-triazole is a heterocyclic compound that features an iodine atom attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-iodophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-iodobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid to yield the desired triazole compound . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-iodophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(2-azidophenyl)-1H-1,2,4-triazole, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

5-(2-iodophenyl)-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-iodophenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-iodophenyl)-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Biological Activity

5-(2-Iodophenyl)-1H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. The triazole ring is a crucial scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This article delves into the biological activity of this compound based on recent research findings.

Pharmacological Profile

The biological activity of triazoles stems from their ability to interact with various biological targets. The following table summarizes the key pharmacological activities associated with this compound and related compounds:

Activity Description Reference
AntibacterialEffective against Gram-positive and Gram-negative bacteria.
AntifungalInhibits fungal growth by targeting ergosterol biosynthesis.
AnticancerExhibits cytotoxic effects on cancer cell lines through apoptosis induction.
Anti-inflammatoryReduces inflammation in various biological models.
AntiviralShows potential in inhibiting viral replication.

The mechanisms underlying the biological activities of this compound include:

  • Antibacterial Activity : Triazoles inhibit bacterial growth by targeting DNA gyrase and other essential enzymes involved in bacterial DNA replication. This leads to bactericidal effects against resistant strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound interferes with ergosterol biosynthesis, crucial for fungal cell membrane integrity. This inhibition disrupts fungal growth and viability .
  • Anticancer Activity : The compound induces apoptosis in cancer cells by modulating signaling pathways such as NF-kB and caspase activation .

Case Studies

Several studies have highlighted the efficacy of this compound derivatives:

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both drug-sensitive and drug-resistant strains. The minimum inhibitory concentrations (MICs) ranged from 0.25 to 6.25 µg/mL depending on the specific derivative tested .
  • Antifungal Studies : In vitro assays revealed that certain derivatives showed inhibition rates exceeding those of standard antifungals like fluconazole against various fungal pathogens .
  • Cytotoxicity Against Cancer Cells : Research indicated that specific triazole derivatives could induce apoptosis in cancer cell lines such as A549 (lung cancer) with IC50 values around 2.67 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications on the phenyl ring significantly influence the biological activity of triazole derivatives. For instance:

  • Substituents on the phenyl group can enhance or diminish antibacterial and antifungal activities.
  • The presence of halogens (like iodine) has been associated with increased potency against certain microbial strains .

Properties

Molecular Formula

C8H6IN3

Molecular Weight

271.06 g/mol

IUPAC Name

5-(2-iodophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C8H6IN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12)

InChI Key

WKWAYKQEHDSJCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NN2)I

Origin of Product

United States

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